O-tert-Butyl-DL-serine

Polymer Chemistry Polypeptide Synthesis Biomaterials

When synthesizing water-soluble block copolymers or kinase inhibitors, the racemic O-tert-Butyl-DL-serine is essential; substituting with enantiopure L-serine alters solubility and bioactivity. Procure this 98% pure, batch-certified (NMR, HPLC) building block to ensure reproducible polymerization kinetics and avoid costly in-house purification.

Molecular Formula C7H15NO3
Molecular Weight 161.2 g/mol
CAS No. 17083-25-9
Cat. No. B3187748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-tert-Butyl-DL-serine
CAS17083-25-9
Molecular FormulaC7H15NO3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)N
InChIInChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
InChIKeyDDCPKNYKNWXULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-tert-Butyl-DL-serine (CAS 17083-25-9): A Key Racemic Protected Serine Building Block for Peptide and Polymer Synthesis


O-tert-Butyl-DL-serine (CAS 17083-25-9), also known as O-(1,1-dimethylethyl)serine, is a racemic mixture of D- and L- enantiomers of the hydroxyl-protected amino acid serine [1]. The compound features a tert-butyl ether protecting group on the serine side chain, which confers stability under common peptide coupling conditions while remaining cleavable under acidic conditions [2]. As a DL-racemate rather than an enantiopure L- or D- form, this compound offers distinct advantages in specific synthetic applications where stereochemical purity is not required or where the racemic mixture serves a specialized purpose [3]. The molecular formula is C₇H₁₅NO₃ with a molecular weight of 161.20 g/mol, and commercial grades typically specify purity of ≥95% by HPLC .

Why O-tert-Butyl-DL-serine Cannot Be Simply Substituted with L-Serine or Alternative Protected Forms


Generic substitution of O-tert-Butyl-DL-serine with unprotected serine, O-tert-butyl-L-serine (CAS 18822-58-7), or Fmoc-O-tert-butyl-L-serine (CAS 71989-33-8) is not scientifically valid due to fundamental differences in stereochemistry, protection strategy, and synthetic outcomes. Unprotected serine undergoes uncontrolled side reactions during peptide coupling [1]. O-tert-Butyl-L-serine, while chemically similar, is enantiomerically pure and produces polymers and peptides with distinct conformational and solubility properties compared to the DL-racemate [2]. Fmoc-O-tert-butyl-L-serine incorporates an additional N-terminal Fmoc protecting group, which imposes a specific SPPS deprotection sequence (piperidine then TFA) that is incompatible with Boc-strategy syntheses [3]. The DL-racemate of O-tert-butyl-serine enables the synthesis of water-soluble copolymers containing both D- and L- residues that cannot be prepared from enantiopure L- starting materials alone [4].

O-tert-Butyl-DL-serine (CAS 17083-25-9): Quantitative Differentiation Evidence for Scientific Selection


DL-Racemate vs L-Enantiomer: Polymer Solubility and Molecular Weight Distribution in Polyserine Synthesis

O-tert-Butyl-DL-serine yields water-soluble block copolymers when copolymerized with L-serine, whereas O-tert-butyl-L-serine alone produces water-insoluble high molecular weight homopolymers [1]. This stereochemical difference directly governs the solubility profile of the final polymeric product.

Polymer Chemistry Polypeptide Synthesis Biomaterials

Hydroxyl-Tolerant Polymerization: O-tert-Butyl-DL-serine NPC Monomer vs Standard NCA Monomers

The N-phenoxycarbonyl (NPC) derivative of O-tert-Butyl-DL-serine enables controlled polymerization that tolerates nucleophilic impurities (water, alcohols) at levels up to the monomer concentration, a stark contrast to moisture-sensitive α-amino acid N-carboxyanhydrides (NCA) monomers which require rigorous anhydrous conditions [1]. This property is attributed to the O-tert-butyl protection on the serine side chain, which prevents intramolecular side reactions.

Controlled Polymerization Polypeptide Synthesis Moisture Tolerance

Kinase Inhibitory Activity: Tert-Butyl Serine Motif in Peptoid Kinase Inhibitors

Peptide-like compounds incorporating a tert-butyl substituted serine moiety (derived from O-tert-butyl serine building blocks) demonstrate potent inhibitory activity against multiple kinases with IC₅₀ values ranging from 0.01 μM to 1.0 μM against K562, MV4-11, and Ba/F3-TEL-PDGFRβ cell lines [1]. The tert-butyl group contributes to the steric and electronic environment required for kinase binding pocket interaction.

Medicinal Chemistry Kinase Inhibitors Antitumor Agents

Purity and Analytical Specification: Commercial O-tert-Butyl-DL-serine vs In-House Synthesis

Commercial suppliers provide O-tert-Butyl-DL-serine with batch-specific QC data including NMR, HPLC, and GC analyses . Standard purity specifications range from 95% to 98% by HPLC . This is comparable to or exceeds the purity typically achievable in small-scale academic synthesis of protected amino acids, which often suffer from incomplete protection, racemization side-products, and residual solvents.

Analytical Chemistry Quality Control Procurement

Melting Point and Thermal Stability: O-tert-Butyl-DL-serine vs Unprotected Serine

O-tert-Butyl-DL-serine exhibits a melting point of 200-205°C with decomposition [1], whereas unprotected DL-serine melts at 246°C (decomp). The tert-butyl protection lowers the melting point by approximately 40-45°C, which can affect handling and solubility during synthetic operations. The compound is stable under recommended storage conditions (room temperature, <15°C in a cool, dark place) [2].

Thermal Analysis Stability Storage

O-tert-Butyl-DL-serine (CAS 17083-25-9): Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Water-Soluble Polyserine Copolymers for Biomaterials

As established in Section 3 (Evidence Item 1), O-tert-Butyl-DL-serine is uniquely suited for the preparation of water-soluble block copolymers of the type (DL-serine)x(L-serine)y [1]. Researchers developing hydrophilic polypeptide-based biomaterials, such as hydrogels for tissue engineering or drug delivery matrices, should select the DL-racemate over the L-enantiomer to achieve the required aqueous solubility profile after deprotection.

Controlled Polymerization via NPC Monomers in Open-Air Conditions

For laboratories seeking a moisture-tolerant polypeptide synthesis route, the NPC derivative of O-tert-Butyl-DL-serine (BRS-NPC) enables controlled amine-initiated polymerization without the stringent anhydrous requirements of traditional NCA chemistry [2]. This scenario is particularly relevant for research groups with limited access to glovebox or Schlenk line infrastructure who still require high-fidelity polypeptide chains.

Building Block for Tert-Butyl Serine-Containing Kinase Inhibitor Peptoids

O-tert-Butyl-DL-serine serves as the direct precursor for introducing the tert-butyl serine motif into peptoid-based kinase inhibitors. As demonstrated in patent literature, compounds containing this motif exhibit potent antitumor activity with IC₅₀ values down to 0.01 μM against leukemia cell lines [3]. This compound is therefore a critical starting material for medicinal chemistry programs targeting tyrosine kinase inhibition.

High-Purity Starting Material for Reproducible Polymerization Kinetics Studies

Given the commercial availability of O-tert-Butyl-DL-serine at 95-98% purity with batch-specific QC documentation (NMR, HPLC, GC) , this compound is the preferred choice for academic and industrial studies where reproducible polymerization kinetics and molecular weight control are paramount. In-house synthesis of comparable purity would require extensive purification, making procurement of validated commercial material the cost-effective option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-tert-Butyl-DL-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.